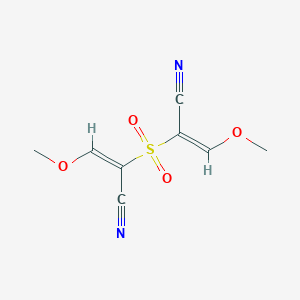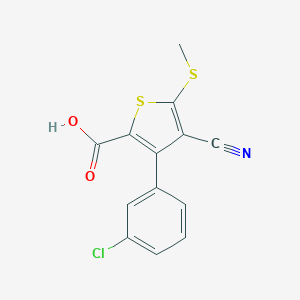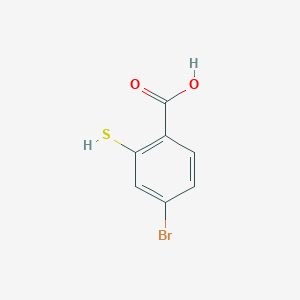![molecular formula C12H11FN2O2 B050455 5-Fluoro-1-[(4-methylphenyl)methyl]pyrimidine-2,4-dione CAS No. 125111-04-8](/img/structure/B50455.png)
5-Fluoro-1-[(4-methylphenyl)methyl]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylbenzyl)-5-fluorouracil: is a synthetic organic compound that belongs to the class of fluorinated pyrimidines. It is structurally related to uracil, a naturally occurring nucleobase in RNA. The compound features a fluorine atom at the 5-position and a 4-methylbenzyl group at the 1-position of the uracil ring. These modifications confer unique chemical and biological properties to the molecule, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzyl)-5-fluorouracil typically involves the following steps:
Starting Materials: The synthesis begins with uracil and 4-methylbenzyl chloride.
Fluorination: The uracil is first fluorinated at the 5-position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Alkylation: The 5-fluorouracil is then alkylated at the 1-position with 4-methylbenzyl chloride in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH) to yield the final product.
Industrial Production Methods: Industrial production of 1-(4-Methylbenzyl)-5-fluorouracil follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylbenzyl)-5-fluorouracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted uracil derivatives.
Scientific Research Applications
Chemistry: 1-(4-Methylbenzyl)-5-fluorouracil is used as a building block in organic synthesis, particularly in the development of novel fluorinated compounds with potential pharmaceutical applications.
Biology: The compound is studied for its interactions with biological macromolecules, including nucleic acids and proteins. It serves as a probe to investigate the effects of fluorination on molecular recognition and binding.
Medicine: 1-(4-Methylbenzyl)-5-fluorouracil is explored for its potential as an anticancer agent. Its structural similarity to 5-fluorouracil, a well-known chemotherapeutic drug, makes it a candidate for further investigation in cancer treatment.
Industry: The compound finds applications in the development of specialty chemicals and materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzyl)-5-fluorouracil involves its incorporation into RNA and DNA, leading to the disruption of nucleic acid synthesis and function. The fluorine atom at the 5-position enhances the compound’s ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition results in the depletion of thymidine triphosphate (TTP), causing DNA damage and cell death. The 4-methylbenzyl group further modulates the compound’s pharmacokinetic properties, improving its stability and bioavailability.
Comparison with Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent with a similar mechanism of action but lacking the 4-methylbenzyl group.
1-(4-Methylbenzyl)uracil: Similar structure but without the fluorine atom, resulting in different biological activity.
1-Benzyl-5-fluorouracil: Similar structure but with a benzyl group instead of a 4-methylbenzyl group, affecting its pharmacological properties.
Uniqueness: 1-(4-Methylbenzyl)-5-fluorouracil is unique due to the combined presence of the fluorine atom and the 4-methylbenzyl group. This combination enhances its chemical stability, biological activity, and potential therapeutic applications compared to its analogs.
Properties
CAS No. |
125111-04-8 |
|---|---|
Molecular Formula |
C12H11FN2O2 |
Molecular Weight |
234.23 g/mol |
IUPAC Name |
5-fluoro-1-[(4-methylphenyl)methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H11FN2O2/c1-8-2-4-9(5-3-8)6-15-7-10(13)11(16)14-12(15)17/h2-5,7H,6H2,1H3,(H,14,16,17) |
InChI Key |
POACFNLCTNKXFD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)F |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI)](/img/structure/B50382.png)







![Thieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B50402.png)


![1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]-](/img/structure/B50408.png)
